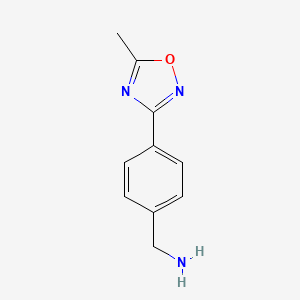

4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine

Description

BenchChem offers high-quality 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTDWUOSWUXAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650987 | |

| Record name | 1-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932742-86-4 | |

| Record name | 1-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole moiety is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisosteric replacement for ester and amide functionalities, contribute to enhanced metabolic stability and favorable pharmacokinetic profiles of drug candidates. The target molecule, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine, incorporates this key heterocycle and a benzylamine functional group, making it a valuable building block for the synthesis of a diverse range of pharmacologically active compounds. This guide provides a comprehensive, in-depth technical overview of a reliable and efficient synthetic route to this important intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Analysis of the Synthetic Pathway

The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine is most efficiently approached through a two-stage process. This strategy hinges on the initial construction of the stable 1,2,4-oxadiazole ring system, followed by the selective reduction of a nitrile functionality to the desired benzylamine. This approach is advantageous as it allows for the purification and characterization of a key intermediate, ensuring the overall success and purity of the final product.

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic strategy for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine.

Part 1: Synthesis of the Key Intermediate: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile

The initial phase of the synthesis focuses on the construction of the 1,2,4-oxadiazole ring. This is achieved through a well-established and robust chemical transformation involving the reaction of a nitrile with hydroxylamine to form an amidoxime, followed by cyclization with an appropriate acylating agent.

Step 1.1: Formation of 4-Cyanobenzamidoxime

The synthesis commences with the conversion of 4-cyanobenzonitrile to 4-cyanobenzamidoxime. This reaction proceeds via the nucleophilic addition of hydroxylamine to the nitrile carbon.

Reaction Mechanism:

Caption: Mechanism of 4-cyanobenzamidoxime formation.

Experimental Protocol:

-

To a solution of 4-cyanobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a suitable base such as sodium carbonate (1.5 eq).

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then triturated with water and the resulting solid is collected by filtration, washed with cold water, and dried to afford 4-cyanobenzamidoxime.

Step 1.2: Cyclization to form 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile

The prepared 4-cyanobenzamidoxime is then cyclized to the desired 1,2,4-oxadiazole. Acetic anhydride serves as both the acylating agent and the dehydrating agent in this transformation, providing the methyl group at the 5-position of the oxadiazole ring.

Experimental Protocol:

-

A mixture of 4-cyanobenzamidoxime (1.0 eq) and acetic anhydride (3.0 eq) is heated at 100-120 °C for 2-3 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the excess acetic anhydride is removed under reduced pressure.

-

The residue is carefully quenched with a saturated aqueous solution of sodium bicarbonate and extracted with a suitable organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to yield pure 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile.

Table 1: Summary of Reaction Parameters for Intermediate Synthesis

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1.1 | 4-Cyanobenzonitrile | Hydroxylamine HCl, Na2CO3 | Ethanol | Reflux | 4-6 | 85-95 |

| 1.2 | 4-Cyanobenzamidoxime | Acetic Anhydride | Neat | 100-120 | 2-3 | 70-85 |

Part 2: Selective Reduction to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine

The final step in the synthesis is the selective reduction of the nitrile group of the intermediate to a primary amine. This transformation requires a reducing agent that is potent enough to reduce the nitrile but will not affect the 1,2,4-oxadiazole ring. Catalytic hydrogenation using Raney Nickel is an excellent choice for this purpose due to its high efficacy and selectivity under controlled conditions.

Mechanism of Nitrile Reduction using Raney Nickel

The reduction of a nitrile to a primary amine using Raney Nickel and hydrogen gas involves the catalytic hydrogenation of the carbon-nitrogen triple bond. The reaction proceeds through the formation of an imine intermediate which is further reduced to the amine.

Caption: Catalytic hydrogenation of the nitrile to the benzylamine.

Experimental Protocol:

-

To a solution of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol, a catalytic amount of Raney Nickel (typically 10-20% by weight) is added.

-

The reaction mixture is then subjected to a hydrogen atmosphere (typically 50-100 psi) in a hydrogenation apparatus.

-

The reaction is stirred at room temperature for 12-24 hours, or until the uptake of hydrogen ceases.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the catalyst is carefully removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to afford the crude product.

-

The crude 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine can be further purified by crystallization or by conversion to its hydrochloride salt followed by recrystallization to achieve high purity.

Table 2: Summary of Reaction Parameters for Final Product Synthesis

| Step | Reactant | Catalyst | Solvent | H2 Pressure (psi) | Temperature (°C) | Time (h) | Typical Yield (%) |

| 2.1 | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile | Raney Nickel | Methanol/Ethanol | 50-100 | Room Temp. | 12-24 | 80-90 |

Characterization Data

The successful synthesis of the target compound and its intermediate should be confirmed by standard analytical techniques.

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile (Intermediate):

-

¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 8.4 Hz, 2H), 7.85 (d, J = 8.4 Hz, 2H), 2.65 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 168.5, 163.2, 132.8, 131.0, 128.5, 118.2, 114.5, 12.1.

-

MS (ESI): m/z 186.1 [M+H]⁺.

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine (Final Product):

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.2 Hz, 2H), 7.45 (d, J = 8.2 Hz, 2H), 3.95 (s, 2H), 2.60 (s, 3H), 1.75 (br s, 2H, NH₂).

-

¹³C NMR (101 MHz, CDCl₃): δ 168.2, 162.8, 144.5, 129.5, 128.0, 127.5, 46.0, 12.0.

-

MS (ESI): m/z 190.1 [M+H]⁺.

Conclusion and Future Perspectives

This technical guide has detailed a robust and efficient two-step synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine. The methodology presented is scalable and utilizes readily available starting materials and reagents, making it suitable for both academic research and industrial drug development settings. The strategic incorporation of the 1,2,4-oxadiazole ring followed by a selective nitrile reduction provides a reliable pathway to this valuable building block. The versatility of the benzylamine functionality opens up a plethora of possibilities for further chemical modifications, enabling the generation of diverse libraries of compounds for biological screening and the development of novel therapeutic agents.

References

-

Zakeri, M., Heravi, M. M., & Abouzari-Lotf, E. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. [Link]

-

Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications, 33(19), 3373-3379. [Link]

-

Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. III. Halides, Quinones, Miscellaneous Nitrogen Compounds. Journal of the American Chemical Society, 70(11), 3738–3740. [Link]

-

Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]

-

Wikipedia contributors. (2024). Raney nickel. In Wikipedia, The Free Encyclopedia. [Link]

-

Lin, Y., et al. (2007). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Archiv der Pharmazie, 340(11), 584-590. [Link]

A Technical Guide to the Physicochemical Properties of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. These properties—governing solubility, permeability, metabolic stability, and target engagement—dictate a molecule's journey from a laboratory curiosity to a viable therapeutic agent. This guide provides an in-depth analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine, a molecule of significant interest due to its constituent pharmacophores: the bioisosteric 1,2,4-oxadiazole ring and the versatile benzylamine moiety. While specific experimental data for this exact compound is not broadly published, this document synthesizes data from computational predictions and established methodologies for analogous structures. We present a predicted physicochemical profile and detail the authoritative, field-proven experimental protocols required for its empirical validation. This serves as a crucial resource for researchers in medicinal chemistry and drug development, offering both a predictive starting point and a practical framework for comprehensive characterization.

Introduction: The Scientific Rationale

The chemical scaffold of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine merges two components of high value in medicinal chemistry. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for ester and amide functionalities.[1] Its incorporation into molecular design can enhance metabolic stability, improve oral bioavailability, and modulate receptor-binding interactions.[1][2] This heterocycle is a common feature in compounds targeting a range of receptors, including serotonergic, muscarinic, and histaminic systems.[2]

Complementing the oxadiazole is the benzylamine group. The primary amine is a key hydrogen-bonding feature and a common anchoring point for protein-ligand interactions. As a basic center, its protonation state at physiological pH is critical for solubility and interaction with biological targets. The combination of these two moieties suggests a molecule designed to explore specific binding pockets while maintaining drug-like properties. Therefore, a precise characterization of its physicochemical profile is essential to rationalize its behavior in biological systems and to guide further optimization efforts.

Molecular Identity and Predicted Physicochemical Profile

A precise understanding of a compound begins with its fundamental identity and a robust, data-driven prediction of its core properties. These computational values provide an essential baseline before embarking on resource-intensive experimental validation.

Molecular Structure:

-

Chemical Name: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine

-

Molecular Formula: C₁₀H₁₁N₃O

-

Molecular Weight: 189.22 g/mol

-

SMILES: CC1=NOC(=N1)C2=CC=C(CN)C=C2

-

InChI Key: (Predicted) YQGVPFVOGBKLSU-UHFFFAOYSA-N

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Importance in Drug Discovery |

| pKa (strongest basic) | 8.5 - 9.5 | Governs ionization state at physiological pH (7.4), impacting solubility, cell permeability, and receptor binding. The primary amine of the benzylamine group is the dominant basic center. |

| logP | 1.5 - 2.5 | Measures lipophilicity. Influences solubility, membrane permeability, plasma protein binding, and metabolism. A value in this range suggests a good balance between aqueous solubility and membrane permeability. |

| Aqueous Solubility | pH-dependent | Critical for absorption and formulation. Low solubility is a primary cause of failure in drug development. The basic nature of the compound predicts significantly higher solubility at acidic pH. |

| Polar Surface Area (PSA) | 61.9 Ų | Estimates the sum of surfaces of polar atoms. A key indicator of membrane permeability; values < 140 Ų are generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 (from -NH₂) | The capacity to donate hydrogen bonds, crucial for target binding specificity and solubility. |

| Hydrogen Bond Acceptors | 3 (2 from oxadiazole N, 1 from oxadiazole O) | The capacity to accept hydrogen bonds, influencing solubility and molecular recognition. |

| Rotatable Bonds | 3 | Indicates molecular flexibility, which affects target binding affinity and conformational entropy. |

Note: Predicted values are aggregated from various computational algorithms (e.g., ChemAxon, ACD/Labs) and should be confirmed experimentally.

Authoritative Methodologies for Experimental Determination

While predictions are invaluable for initial assessment, empirical data is the gold standard. The following sections detail the self-validating, industry-standard protocols for determining the most critical physicochemical parameters. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Determination of Ionization Constant (pKa) by Potentiometric Titration

Causality: The pKa is the pH at which a molecule is 50% ionized. For a basic compound like 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine, this value is dominated by the protonation of the primary amine. Potentiometric titration is the most direct and reliable method, as it measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the ionization midpoint.[3] This method is robust, cost-effective, and provides highly accurate data when properly calibrated.[4][5]

Experimental Protocol:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy across the measurement range.[4]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (if necessary) and dilute with deionized water to a final concentration of approximately 1 mM. A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[4][5]

-

Titration - Acidification: Place the sample solution in a sealed vessel under an inert nitrogen atmosphere to prevent interference from atmospheric CO₂. Stir continuously. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to ensure the complete protonation of the amine.[5]

-

Titration - Basification: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[4]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which can be precisely located by calculating the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV²).[6][7]

Workflow Visualization:

Determination of Lipophilicity (logP) by the Shake-Flask Method

Causality: Lipophilicity, often expressed as logP (the logarithm of the partition coefficient between n-octanol and water), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.[8] The shake-flask method is the gold-standard technique because it directly measures the partitioning of the compound between these two immiscible phases at equilibrium.[9] Its directness ensures high accuracy for compounds within a logP range of -2 to 4.[9]

Experimental Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically PBS at pH 7.4 for logD determination) with n-octanol by mixing them vigorously for 24 hours, followed by separation. This step is critical to ensure the volumes of the two phases do not change during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: Add a precise volume of the n-octanol stock solution to a precise volume of the pre-saturated aqueous buffer in a glass vial. The ratio of volumes should be adjusted based on the expected logP.

-

Equilibration: Seal the vial and shake it gently at a constant temperature (e.g., 25°C) for a sufficient time (typically 2-24 hours) to allow the system to reach equilibrium.[10]

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.[11]

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.[12]

-

Calculation: Calculate the logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Workflow Visualization:

Determination of Aqueous Solubility

Causality: Solubility is a prerequisite for absorption. A distinction must be made between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound, rapidly added from a DMSO stock, precipitates. It is a high-throughput screening assay.[13][14] Thermodynamic solubility is the true equilibrium solubility of the solid compound in a buffer and is lower but more relevant for later-stage development.[15][16] Measuring both provides a comprehensive picture of the compound's behavior.

Experimental Protocols:

-

A) Kinetic Solubility:

-

A high-concentration stock solution (e.g., 10-20 mM) of the compound is prepared in DMSO.[16]

-

Small aliquots of the DMSO stock are added to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate.

-

The plate is shaken for a short period (1-2 hours) at a constant temperature.[10]

-

Precipitation is detected by nephelometry (light scattering), UV absorbance after filtration, or LC-MS/MS analysis.[10][16]

-

-

B) Thermodynamic Solubility (Shake-Flask Method):

-

An excess amount of the solid, crystalline compound is added to a known volume of aqueous buffer in a sealed vial.[16]

-

The suspension is agitated (shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[16]

-

The resulting suspension is filtered or centrifuged to remove all undissolved solid.

-

The concentration of the compound in the clear supernatant/filtrate is quantified by a validated analytical method (e.g., HPLC-UV).[15]

-

Workflow Comparison Visualization:

Conclusion

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine presents a molecular architecture of significant interest to medicinal chemistry. The computational analysis herein provides a strong directional hypothesis for its physicochemical profile: a moderately lipophilic base with good potential for oral bioavailability, characterized by pH-dependent solubility. However, this guide underscores a critical principle of drug discovery: computational predictions are the map, but experimental data is the territory. The detailed, authoritative protocols for determining pKa, logP, and aqueous solubility provide a clear and robust framework for researchers to empirically validate this profile. By integrating predictive science with rigorous experimental validation, development teams can make informed decisions, accelerate optimization cycles, and ultimately increase the probability of translating a promising chemical scaffold into a successful therapeutic agent.

References

-

A. M. A. El-Saghier, B. A. M. El-Gazzar, M. A. M. El-Hag, Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners, Molecules, [Link].

-

MDPI, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, MDPI, [Link].

-

H. K. Fun, C. S. Yeap, S. K. Chen, M. V. V. Kumari, C. S. Chidan Kumar, Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate, Acta Crystallographica Section E, [Link].

-

Evotec, Thermodynamic Solubility Assay, Evotec, [Link].

-

A. Bouattour, N. H. Al-Hardani, M. A. M. Massoud, Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole, Oriental Journal of Chemistry, [Link].

-

BioDuro, ADME Solubility Assay, BioDuro-Sundia, [Link].

-

M. S. Islam, M. A. Islam, M. S. Amran, Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery, Dhaka University Journal of Pharmaceutical Sciences, [Link].

-

D. V. Kalinina, A. S. Fisyuk, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, Molbank, [Link].

-

M. Beytur, 2-(3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl-Azomethine)-Phenyl Cinnamate: Theoretical and Experimentical Properties, ResearchGate, [Link].

-

M. S. El-Gazzar, H. M. Gaafar, H. K. Fun, C. S. Yeap, 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one, Acta Crystallographica Section E, [Link].

-

A. D. Smirnov, D. S. D'yakonov, V. O. Iaroshenko, [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling, Organic & Biomolecular Chemistry, [Link].

-

Global Substance Registration System, BENZYL 4-METHYL-1,2,5-OXADIAZOL-3-YLCARBAMATE, gsrs.ncats.nih.gov, [Link].

-

A. O. H. El-Nezhawy, S. M. Rida, M. M. A. Khalifa, M. I. Al-Ashmawi, 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid, Acta Crystallographica Section E, [Link].

-

Creative Bioarray, Protocol for Determining pKa Using Potentiometric Titration, Creative Bioarray, [Link].

-

M. K. S. Ravell, S. Scheel, S. Wuyts, K. De Klerck, A. M. Deelder, B. Deeltra, Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts, European Journal of Pharmaceutical Sciences, [Link].

-

A. S. Fisyuk, The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, Research Results in Pharmacology, [Link].

-

A. Uslu, Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry, Journal of Research in Pharmacy, [Link].

-

S. K. Chavali, Methods for Determination of Lipophilicity, Encyclopedia.pub, [Link].

-

M. K. S. Ravell, S. Scheel, S. Wuyts, Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts, ResearchGate, [Link].

-

A. V. Vegte, S. E. Leeman, Development of Methods for the Determination of pKa Values, Journal of Pharmaceutical Sciences, [Link].

-

S. H. S. B. S. Abdullah, Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract, SciSpace, [Link].

-

Cambridge MedChem Consulting, LogP/D, cambridgemedchemconsulting.com, [Link].

-

MIT OpenCourseWare, THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE, Massachusetts Institute of Technology, [Link].

-

K. Takács-Novák, M. J. Avdeef, Interlaboratory study of log P determination by shake-flask and potentiometric methods, Journal of Pharmaceutical and Biomedical Analysis, [Link].

Sources

- 1. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 2. Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. scispace.com [scispace.com]

- 7. web.mit.edu [web.mit.edu]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. evotec.com [evotec.com]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-Depth Technical Guide on the Structure Elucidation of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine is a molecule of significant interest in medicinal chemistry, often serving as a key intermediate or a core scaffold in the design of novel therapeutic agents. The precise determination of its chemical structure is a critical first step in any research and development endeavor, as it underpins the understanding of its physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive overview of the analytical methodologies employed to unequivocally elucidate the structure of this compound, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy.

The structural elucidation process is not merely a sequence of analytical measurements but a logical workflow that involves the careful interpretation and integration of data from multiple orthogonal techniques. This guide is structured to reflect this workflow, providing not only the "what" and "how" but also the "why" behind each experimental choice and data interpretation.

The Structure Elucidation Workflow

The definitive confirmation of the structure of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine relies on a synergistic approach, where each analytical technique provides a unique piece of the structural puzzle.

Caption: A generalized workflow for the structure elucidation of a synthesized organic compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides a map of the proton environments in the molecule. The key expected signals for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine are:

-

Aromatic Protons: The benzene ring will exhibit signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the para-substitution pattern, a characteristic set of two doublets is expected, representing the two pairs of chemically equivalent protons.

-

Benzylamine Methylene Protons (-CH₂-NH₂): A singlet or a broad singlet will appear for the two protons of the methylene group adjacent to the amine. The chemical shift will be influenced by the electron-withdrawing nature of the phenyl ring and the amine group.

-

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. The chemical shift of this signal can be highly variable and is often concentration and solvent-dependent.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group on the oxadiazole ring will be observed.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The formation of the 1,2,4-oxadiazole ring can be confirmed by characteristic signals for the C-3 and C-5 carbons, which typically appear in the range of δ 167-176 ppm.[1]

Table 1: Expected ¹³C NMR Chemical Shifts for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C3 (Oxadiazole) | ~168 | Carbon atom of the oxadiazole ring attached to the phenyl group.[1] |

| C5 (Oxadiazole) | ~175 | Carbon atom of the oxadiazole ring attached to the methyl group.[1] |

| Aromatic C (quaternary) | Varies | The two quaternary carbons of the benzene ring. |

| Aromatic CH | ~127-132 | The four CH carbons of the para-substituted benzene ring. |

| Benzylamine CH₂ | ~45 | Methylene carbon adjacent to the amine and phenyl groups. |

| Methyl CH₃ | ~10-20 | Methyl carbon attached to the oxadiazole ring. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling patterns, and integration values to assign the signals to the respective protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with literature values for similar structures.[2][3][4]

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.

Determining the Molecular Weight

The most fundamental piece of information obtained from MS is the molecular weight of the analyte. For 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine (C₁₀H₁₁N₃O), the expected monoisotopic mass of the molecular ion [M]⁺ is approximately 189.0902 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Fragmentation Analysis

Under ionization conditions, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure. For benzylamine derivatives, a common fragmentation pathway involves the loss of ammonia (NH₃).[5][6][7][8] Another characteristic fragmentation would be the cleavage of the bond between the benzylic carbon and the phenyl ring, leading to the formation of a benzyl cation or related fragments.

Caption: A simplified representation of potential fragmentation pathways for the molecular ion.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like GC-MS or LC-MS.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum.

-

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural features of the molecule.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, providing a unique spectral fingerprint.

Key Functional Group Identification

For 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine, the FTIR spectrum will be characterized by the following key absorption bands:

-

N-H Stretching: The amine group (-NH₂) will show one or two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups will be observed just below 3000 cm⁻¹.

-

C=N Stretching: The carbon-nitrogen double bond within the oxadiazole ring will exhibit a stretching absorption in the region of 1600-1700 cm⁻¹.[9]

-

C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: The C-O bond within the oxadiazole ring will have a characteristic absorption band.[10]

Table 2: Key FTIR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (amine) | 3300-3500 |

| C-H (aromatic) | >3000 |

| C-H (aliphatic) | <3000 |

| C=N (oxadiazole) | 1600-1700 |

| C=C (aromatic) | 1450-1600 |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate, or dissolved in a suitable solvent.

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum.

-

Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Conclusion: A Unified Structural Confirmation

The structure of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine is unequivocally confirmed by the convergence of data from NMR, MS, and FTIR spectroscopy.

-

NMR spectroscopy provides the detailed carbon-hydrogen framework, confirming the connectivity of the methyl, benzylamine, and phenyl groups to the 1,2,4-oxadiazole core.

-

Mass spectrometry confirms the molecular weight and elemental composition, and the fragmentation pattern is consistent with the proposed structure.

-

FTIR spectroscopy verifies the presence of the key functional groups, including the amine, aromatic ring, and the oxadiazole heterocycle.

This multi-faceted analytical approach ensures the highest level of confidence in the assigned structure, providing a solid foundation for any subsequent research or development activities.

References

-

PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available at: [Link]

-

PubMed. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available at: [Link]

-

ResearchGate. ¹H and ¹³C NMR data (δ CDCl₃, 300 MHz) of the 1,2,4-oxadiazoles 3c-e. Available at: [Link]

-

MDPI. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Available at: [Link]

-

PubMed Central. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Available at: [Link]

-

ResearchGate. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. Available at: [Link]

-

ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Available at: [Link]

-

ResearchGate. ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. Available at: [Link]

-

SciSpace. ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available at: [Link]

-

National Institute of Standards and Technology. Benzylamine - the NIST WebBook. Available at: [Link]

-

Baghdad Science Journal. Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Available at: [Link]

-

Research Square. GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Available at: [Link]

-

Malaysian Journal of Analytical Sciences. SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLE DERIVATIVES FROM BENZIMIDAZOLE. Available at: [Link]

-

National Institutes of Health. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 3. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

A Comprehensive Technical Guide to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine: Synthesis, Characterization, and Potential Applications

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety in Drug Discovery

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for amide and ester functional groups. This five-membered heterocycle is a common feature in a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the 1,2,4-oxadiazole moiety stems from its favorable physicochemical properties, including its ability to participate in hydrogen bonding and its rigid planar structure, which can facilitate precise interactions with biological targets.

The subject of this guide, 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine, combines this key heterocycle with a benzylamine functional group. Benzylamine derivatives are also prevalent in pharmaceuticals, contributing to the overall pharmacological profile of a molecule. The specific substitution pattern of this compound, with the benzylamine group at the 4-position of the phenyl ring, offers a distinct chemical architecture for exploration in drug design and development.

Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine

The synthesis of the title compound can be efficiently achieved in a two-step process, commencing with the commercially available 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile. The first step involves the formation of the 1,2,4-oxadiazole ring, followed by the reduction of the nitrile group to the corresponding benzylamine.

Step 1: Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile

The formation of the 1,2,4-oxadiazole ring is a well-established synthetic transformation. A common and effective method involves the reaction of a nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an appropriate acylating agent. In the case of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile, the synthesis would typically start from 4-cyanobenzonitrile.

Experimental Protocol: Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile

-

Materials: 4-cyanobenzonitrile, hydroxylamine hydrochloride, a suitable base (e.g., sodium carbonate or triethylamine), acetic anhydride, and appropriate solvents (e.g., ethanol, pyridine).

-

Procedure:

-

Amidoxime Formation: 4-cyanobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base to yield 4-cyano-N'-hydroxybenzimidamide.

-

Cyclization: The resulting amidoxime is then treated with acetic anhydride. The acetic anhydride serves as the source of the methyl group at the 5-position of the oxadiazole ring and facilitates the cyclization to form 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile.

-

Work-up and Purification: The reaction mixture is worked up using standard procedures, which may include quenching with water, extraction with an organic solvent, and purification by recrystallization or column chromatography.

-

Step 2: Reduction of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine

The reduction of the nitrile functionality to a primary amine is a crucial step in this synthesis. Catalytic hydrogenation is a widely used and effective method for this transformation, often employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide.[2][3]

Experimental Protocol: Catalytic Hydrogenation of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile

-

Materials: 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile, a suitable catalyst (e.g., Raney nickel or 10% Pd/C), a solvent (e.g., ethanol or methanol saturated with ammonia), and a hydrogen source.

-

Procedure:

-

The nitrile is dissolved in a suitable solvent in a hydrogenation vessel.

-

The catalyst is carefully added to the solution. The use of an ammonia-saturated solvent is often employed to minimize the formation of secondary amine byproducts.

-

The vessel is purged with hydrogen gas and then pressurized to the desired level (typically 50-100 psi).

-

The reaction mixture is agitated at room temperature or with gentle heating until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

The catalyst is removed by filtration through a pad of celite.

-

The solvent is evaporated under reduced pressure to yield the crude benzylamine.

-

The product can be further purified by recrystallization or conversion to a salt (e.g., hydrochloride) followed by recrystallization.

-

Caption: Synthetic pathway to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine. A combination of spectroscopic and chromatographic techniques should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring, a singlet for the methyl group on the oxadiazole ring, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons. The splitting patterns and chemical shifts will be characteristic of the 1,4-disubstituted phenyl ring. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the methyl carbon, the benzylic carbon, and the carbons of the oxadiazole ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C-O stretching of the oxadiazole ring. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Different solvent systems can be used to confirm the absence of impurities. |

Potential Applications in Drug Discovery

While specific biological data for 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine is not extensively reported, the known pharmacological activities of related 1,2,4-oxadiazole derivatives suggest several potential therapeutic areas for investigation.

-

Anti-inflammatory and Analgesic Agents: Many 1,3,4-oxadiazole derivatives have shown potent anti-inflammatory and analgesic activities. The structural features of the title compound make it a candidate for screening in relevant assays.

-

Antimicrobial Agents: The 1,3,4-oxadiazole nucleus is a component of various antimicrobial compounds.[4]

-

Anticancer Agents: A number of 1,2,4-oxadiazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines.

The benzylamine moiety can also contribute to the biological activity, potentially through interactions with amine-binding receptors or enzymes.

Sources

- 1. 200880-45-1|4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]

- 3. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1,2,4-oxadiazole derivatives, delving into their anticancer, anti-inflammatory, antimicrobial, and other therapeutic potentials. As a bioisosteric equivalent to amide and ester functionalities, the 1,2,4-oxadiazole ring offers favorable physicochemical and pharmacokinetic properties, making it an attractive component in the design of novel therapeutic agents.[1][2] This document synthesizes current research, highlighting structure-activity relationships (SAR), mechanisms of action, and key experimental findings to inform and guide future drug discovery and development efforts.

Introduction: The Rise of a Privileged Heterocycle

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,2,4-oxadiazole ring has garnered significant attention.[3][4] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding interactions contribute to its success as a pharmacophore.[5][6] This guide will explore the multifaceted biological landscape of 1,2,4-oxadiazole derivatives, providing insights into their therapeutic applications and the underlying molecular mechanisms.

Anticancer Activity: A Multi-pronged Attack on Malignancy

1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][7] Their mechanisms of action are diverse, targeting various hallmarks of cancer.

Enzyme Inhibition: A Key Strategy

A prominent mechanism through which 1,2,4-oxadiazoles exert their anticancer effects is via the inhibition of crucial enzymes involved in cancer progression.

-

Carbonic Anhydrase (CA) Inhibition: Certain 1,2,4-oxadiazole-sulfonamide conjugates have been identified as potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression. For instance, some derivatives have shown significant inhibitory activity against the HCT-116 colorectal cancer cell line.[5]

-

Histone Deacetylase (HDAC) Inhibition: 1,2,4-oxadiazole derivatives have been designed as linkers in hydroxamate and 2-aminobenzamide-based HDAC inhibitors. These compounds have shown efficacy against various human cancer cell lines, including U937, HCT-116, MDA-MB-231, A549, and NCI-H661, by inducing apoptosis, cell differentiation, and cell growth arrest.[3]

-

Tyrosine Kinase Inhibition: Docking studies have suggested that some 1,2,4-oxadiazole derivatives can strongly interact with the binding site of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[3]

-

Caspase Activation: A series of 3-Aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers through the activation of caspase-3, a key executioner of apoptosis.[8]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

-

Electron-donating vs. Electron-withdrawing Groups: Structure-activity relationship (SAR) analyses have revealed that the presence of electron-donating groups on a phenyl ring conjugated to the oxadiazole can increase cytotoxicity.[3] Conversely, for anti-tubercular activity, electron-withdrawing groups and halogens on the phenyl ring of a cinnamic acid moiety were found to be favorable.[9]

-

Importance of Specific Moieties: For instance, a 3,4,5-trimethoxy substituent on a phenyl ring has been shown to be crucial for optimal activity against several cancer cell lines.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 1,2,4-oxadiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | MCF-7 (Breast) | 0.68 ± 0.03 | [4] |

| A-549 (Lung) | 1.56 ± 0.061 | [4] | |

| A375 (Melanoma) | 0.79 ± 0.033 | [4] | |

| Compound 5 | MCF-7 (Breast) | 0.22 ± 0.078 | [4] |

| A-549 (Lung) | 0.11 ± 0.051 | [4] | |

| Colo-205 (Colon) | 0.93 ± 0.043 | [4] | |

| A2780 (Ovarian) | 0.34 ± 0.056 | [4] | |

| Compound 33 | MCF-7 (Breast) | 0.34 ± 0.025 | [3] |

| Compound 43 | DU-45 (Prostate) | 0.118 | [3] |

| Compound 23 | HCT-116 (Colorectal) | 11.1 | [5] |

| Compound with dichloro substituted pyridyl ring | HCT-116 (Colorectal) | 6.0 ± 3 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

1,2,4-oxadiazole derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways.[10]

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Several 1,2,4-oxadiazole compounds have been shown to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10] This inhibition is achieved by preventing the phosphorylation of the p65 subunit of NF-κB and its subsequent nuclear translocation.[10]

Caption: Inhibition of the NF-κB pathway by 1,2,4-oxadiazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The 1,2,4-oxadiazole scaffold is a key component in the development of novel antimicrobial agents with activity against a range of pathogens.[11][12][13]

Antibacterial Activity

Derivatives of 1,2,4-oxadiazole have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][13] The mechanism of action for some of these compounds involves the inhibition of cell wall synthesis.[11]

Structure-Activity Relationship (SAR) for Antibacterial Activity:

-

A hydrogen-bond donor in the 'A' ring is generally necessary for antibacterial activity.[11]

-

Structural variations on the 'C' ring can support antibacterial activity.[11]

-

Substitution of oxygen for sulfur at the bridging moiety between the 'C' and 'D' rings is generally tolerated.[11]

Antifungal Activity

Several 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antifungal activity against various plant pathogenic fungi.[12][14] Some compounds have demonstrated significant inhibition of mycelial growth.[14]

Mechanism of Action:

-

Succinate Dehydrogenase (SDH) Inhibition: Molecular docking studies suggest that some 1,2,4-oxadiazole derivatives can act as succinate dehydrogenase (SDH) inhibitors, a key enzyme in the fungal respiratory chain.[14][15]

Antiviral Activity

Recent studies have identified 1,2,4-oxadiazole derivatives with potent antiviral activity against several viruses of the Flaviviridae family, including Zika virus (ZIKV), dengue virus, and Japanese encephalitis virus.[16] This suggests their potential as broad-spectrum anti-flaviviral agents.[16]

Antiparasitic Activity

The 1,2,4-oxadiazole nucleus has also been explored for its antiparasitic potential. Derivatives have shown activity against Leishmania infantum, the causative agent of visceral leishmaniasis, and Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][17][18]

Mechanism of Action against Leishmania infantum:

-

Molecular docking and dynamic simulations suggest that some derivatives have a strong affinity for the L. infantum CYP51 enzyme, an essential enzyme in sterol biosynthesis.[6]

Other Notable Biological Activities

The therapeutic potential of 1,2,4-oxadiazole derivatives extends beyond the aforementioned areas.

-

Butyrylcholinesterase (BuChE) Inhibition: Certain 1,2,4-oxadiazole compounds have been designed as selective inhibitors of BuChE, an enzyme implicated in the progression of Alzheimer's disease.[19]

-

Nematicidal Activity: Some 1,2,4-oxadiazole derivatives containing amide fragments have exhibited excellent nematicidal activity against Meloidogyne incognita.[15]

Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents with a wide array of biological activities. The research highlighted in this guide underscores the importance of this heterocycle in medicinal chemistry. Future efforts should focus on leveraging the established structure-activity relationships to design more potent and selective derivatives. Further elucidation of the mechanisms of action and in vivo efficacy studies will be crucial in translating the promise of these compounds into clinically effective treatments for a range of diseases, from cancer to infectious diseases.

References

-

Yu, L., et al. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. [Link]

-

Di Sarno, V., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Pharmaceuticals. [Link]

-

Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Public Health. [Link]

-

Lee, M., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Molecules. [Link]

-

Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie. [Link]

-

Lee, M., et al. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Ahmad, S., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances. [Link]

-

Singh, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. [Link]

-

Kumar, A., & Bhatia, R. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Research Journal of Pharmacy and Technology. [Link]

-

Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research. [Link]

-

Ghasemi, S., et al. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. Archiv der Pharmazie. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Molecules. [Link]

-

Yu, L., et al. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. [Link]

-

P., et al. (2002). Structure±activity relationship (SAR) of 1,2,4-oxadiazol-CH 2 -N-allyl derivatives in the Ames test. Mutagenesis. [Link]

-

Lee, H., et al. (2022). Discovery and synthesis of 1,2,4-oxadiazole derivatives as novel inhibitors of Zika, dengue, Japanese encephalitis, and classical swine fever virus infections. Journal of Microbiology. [Link]

-

Zhang, J., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters. [Link]

-

de Oliveira, C. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. International Journal of Molecular Sciences. [Link]

-

Lee, M., et al. (2016). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases. [Link]

-

Parikh, A. K., et al. (2025). Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. ResearchGate. [Link]

-

Lima, C. H. S., et al. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules. [Link]

-

Kumar, A., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Pharmaceuticals. [Link]

-

Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Synthetic Communications. [Link]

-

Zhang, Y., et al. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Ökten, S., et al. (2019). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

Alam, M. S., et al. (2015). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Al-Sanea, M. M., et al. (2020). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

da Silva, A. C. G., et al. (2022). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Current Issues in Molecular Biology. [Link]

-

Al-Ghorbani, M., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Khan, I., et al. (2025). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. Scientific Reports. [Link]

-

de Farias, A. C. M., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules. [Link]

-

Yang, K., et al. (2025). Design, Synthesis and Antifungal Activities of Novel 1,2,4-Oxadiazole Derivatives Containing Piperidine. Chemistry & Biodiversity. [Link]

-

da Silva, A. C. G., et al. (2022). Antiparasitary and antiproliferative activities in vitro of a 1,2,4-oxadiazole derivative on Trypanosoma cruzi. Parasitology Research. [Link]

-

Abbas, N., et al. (2020). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Drug Development and Industrial Pharmacy. [Link]

-

Lima, C. H. S., et al. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules. [Link]

-

Yurttaş, L., et al. (2017). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Kumar, H., et al. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor. [Link]

-

Al-Ostoot, F. H., et al. (2025). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. ResearchGate. [Link]

-

Li, Y., et al. (2014). Synthesis and antibacterial activity of 1,2,4-oxadiazole derivatives. Chinese Journal of Medicinal Chemistry. [Link]

-

Saczewski, J., & Rybicka, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. [Link]

-

Khan, I., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules. [Link]

-

Czarnecka, K., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

-

Czarnecka, K., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

-

Krivolapov, Y. G., et al. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds. [Link]

Sources

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]

- 9. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and synthesis of 1,2,4-oxadiazole derivatives as novel inhibitors of Zika, dengue, Japanese encephalitis, and classical swine fever virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Antiparasitary and antiproliferative activities in vitro of a 1,2,4-oxadiazole derivative on Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Oxadiazole Nucleus: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary drug design and development. Valued for its exceptional versatility, this scaffold serves not only as a crucial pharmacophore for engaging a multitude of biological targets but also as a robust bioisosteric replacement for metabolically labile ester and amide functionalities.[1][2][3][4][5][6][7] This guide provides a comprehensive exploration of the 1,2,4-oxadiazole's role in medicinal chemistry, delving into its synthesis, key therapeutic applications, structure-activity relationships, and future potential. We will examine the causality behind its widespread adoption, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this privileged structure in their discovery programs.

Introduction: The Ascendancy of a Privileged Heterocycle

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals on the market today.[8] Among them, the 1,2,4-oxadiazole ring, containing one oxygen and two nitrogen atoms, has garnered significant attention over the past two decades.[2] Its unique physicochemical properties, including chemical and thermal stability, the ability to act as a hydrogen bond acceptor, and its electron-poor nature, make it an attractive moiety for medicinal chemists.[2][3][8]

The primary driver for its popularity is its function as a bioisostere for esters and amides.[1][5][7] These common functional groups are often susceptible to enzymatic hydrolysis by esterases and amidases, leading to poor pharmacokinetic profiles. The 1,2,4-oxadiazole ring mimics the key electronic and steric features of these groups, allowing for similar biological interactions while offering significantly enhanced metabolic stability.[3][4][7] This strategic replacement has proven instrumental in optimizing lead compounds into viable drug candidates.

Core Synthetic Strategies: Building the 1,2,4-Oxadiazole Scaffold

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is well-established, with several reliable synthetic routes available. The most prevalent and versatile method involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its derivatives.[2][8][9][10]

The Amidoxime Route: The Workhorse of 1,2,4-Oxadiazole Synthesis

This foundational method relies on the reaction between a nitrile-derived amidoxime and an acylating agent. The choice of acylating agent (e.g., acyl chloride, anhydride, or the carboxylic acid itself with a coupling agent) provides a modular handle to introduce diversity at the C5 position of the heterocycle, while the choice of the initial nitrile dictates the substituent at the C3 position.

The general workflow can be visualized as a two-stage process: O-acylation of the amidoxime followed by a cyclodehydration step. Modern protocols often combine these into a more efficient one-pot procedure.[10][11]

Sources

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine Analogs and Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of biological activities.[1][2] This scaffold is often employed as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles.[3] The inherent electronic properties and rigid planar structure of the 1,2,4-oxadiazole ring allow it to serve as a versatile framework for the design of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[4][5] This guide focuses on a specific class of these compounds: 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine and its analogs, exploring their synthesis, biological significance, and the nuanced structure-activity relationships that govern their therapeutic potential.

Core Molecular Structure and Rationale for Derivatization

The core structure of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine features a central phenyl ring substituted with a 5-methyl-1,2,4-oxadiazol-3-yl group and a benzylamine moiety. The 1,2,4-oxadiazole ring acts as a key pharmacophore, while the benzylamine portion provides a crucial point for interaction with biological targets and a site for extensive derivatization to modulate activity, selectivity, and pharmacokinetic properties.

The rationale for exploring analogs and derivatives of this core structure is rooted in the principles of medicinal chemistry, particularly lead optimization. By systematically modifying the substituents on the benzylamine nitrogen, the phenyl ring, and even the methyl group of the oxadiazole, researchers can fine-tune the molecule's properties to achieve desired therapeutic outcomes.

Synthetic Strategies and Methodologies

The synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine and its analogs typically follows a convergent approach, involving the preparation of key intermediates followed by their coupling to form the final products.

Synthesis of Key Precursors

Two primary building blocks are required for the synthesis of the core structure: a protected 4-cyanobenzylamine derivative and acetamidoxime.

1. Preparation of N-Protected 4-Cyanobenzylamine:

While 4-cyanobenzylamine is commercially available, its amine functionality must be protected to prevent unwanted side reactions during the oxadiazole ring formation.[5] Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

-

Illustrative Protocol for Boc Protection:

-

Dissolve 4-cyanobenzylamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and impurities.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected 4-cyanobenzylamine.

-

2. Preparation of Acetamidoxime:

Acetamidoxime is a crucial reagent for forming the 5-methyl-1,2,4-oxadiazole ring. It can be synthesized from acetonitrile and hydroxylamine.

-

Illustrative Protocol for Acetamidoxime Synthesis: [1]

-

Combine acetonitrile with an aqueous solution of hydroxylamine (typically 50% by weight).[1]

-

Stir the mixture at ambient temperature. The acetamidoxime will often crystallize out of the solution.[1]

-

Continue stirring for an extended period (e.g., 24 hours) to ensure complete crystallization.[1]

-

Filter the crystalline product and wash with a non-polar solvent like perfluorohexane for purification.[1]

-

Formation of the 1,2,4-Oxadiazole Ring